3-Bromo-1,5-cyclooctadiene

Organic Synthesis Allylic Bromination Isomer Distribution

3-Bromo-1,5-cyclooctadiene (CAS 23346-40-9, molecular formula C₈H₁₁Br, molecular weight 187.08 g/mol) is a halogenated cyclic diene belonging to the bromocyclooctadiene family. It is obtained as a pale yellow, light-sensitive liquid and is characterized by a bromine atom at the allylic C-3 position of the cycloocta-1,5-diene scaffold.

Molecular Formula C8H11Br
Molecular Weight 187.08 g/mol
Cat. No. B13835723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,5-cyclooctadiene
Molecular FormulaC8H11Br
Molecular Weight187.08 g/mol
Structural Identifiers
SMILESC1CC=CC(CC=C1)Br
InChIInChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h2,4-5,7-8H,1,3,6H2/b4-2-,7-5-
InChIKeyXQQKELZZZRWNHG-ILNZVKDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,5-cyclooctadiene (CAS 23346-40-9): Allylic Bromide Building Block for Eight-Membered Ring Functionalization


3-Bromo-1,5-cyclooctadiene (CAS 23346-40-9, molecular formula C₈H₁₁Br, molecular weight 187.08 g/mol) is a halogenated cyclic diene belonging to the bromocyclooctadiene family [1]. It is obtained as a pale yellow, light-sensitive liquid and is characterized by a bromine atom at the allylic C-3 position of the cycloocta-1,5-diene scaffold [2]. This allylic bromide functionality distinguishes it fundamentally from its vinylic bromide isomer, 1-bromo-1,5-cyclooctadiene, and dictates its primary utility as a direct precursor to 1,3,5-cyclooctatriene via dehydrohalogenation [1].

Why 3-Bromo-1,5-cyclooctadiene Cannot Be Interchanged with 1-Bromo-1,5-cyclooctadiene or Other Bromocyclooctadiene Isomers


The bromocyclooctadiene isomers are not functionally interchangeable because the position of the bromine atom—allylic (C-3) versus vinylic (C-1)—dictates fundamentally different reactivity pathways. The vinylic C–Br bond is approximately 12 kcal/mol stronger than its allylic counterpart [1], meaning 3-bromo-1,5-cyclooctadiene undergoes facile nucleophilic substitution and elimination reactions that are kinetically inaccessible to 1-bromo-1,5-cyclooctadiene. Furthermore, allylic bromination of 1,5-cyclooctadiene with N-bromosuccinimide produces a mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene [2]; the latter possesses a shifted diene system that alters its cycloaddition and cross-coupling behavior. Substituting one isomer for another without accounting for these differences—bond strength, diene geometry, and elimination potential—can lead to failed dehydrohalogenation, incorrect regiochemical outcomes, or unreactive substrates in palladium-catalyzed transformations.

Quantitative Differentiation of 3-Bromo-1,5-cyclooctadiene Versus Closest Bromocyclooctadiene Analogs: A Comparator-Driven Evidence Guide


Co-Product Identity and Isomeric Ratio in Allylic Bromination of 1,5-Cyclooctadiene

The allylic bromination of 1,5-cyclooctadiene using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ produces an inseparable co-product mixture of two constitutional isomers: 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene [1]. The combined yield of this bromocyclooctadiene mixture is 60–65% (optimized to 78% with five-portion NBS addition), with unreacted 1,5-cyclooctadiene recovered at approximately 82% [1]. This co-formation means that procurement of 3-bromo-1,5-cyclooctadiene inherently involves managing the presence of the 6-bromo-1,4-isomer, which bears a rearranged diene system [1].

Organic Synthesis Allylic Bromination Isomer Distribution

Carbon–Bromine Bond Strength: Allylic vs. Vinylic C–Br Dissociation Energy Difference

A foundational study by Organ et al. demonstrated that the vinylic C–Br bond is approximately 12 kcal/mol stronger than its allylic counterpart [1]. This bond strength differential directly governs chemoselectivity in palladium-catalyzed transformations: the allylic C–Br bond of 3-bromo-1,5-cyclooctadiene undergoes oxidative addition or ionization more readily than the vinylic C–Br bond of 1-bromo-1,5-cyclooctadiene (CAS 57559-44-1) [1].

Physical Organic Chemistry Bond Dissociation Energy Palladium Catalysis

Boiling Point and Distillation Behavior vs. 1-Bromo- and 6-Bromo-Cyclooctadiene Isomers

The boiling point of 3-bromo-1,5-cyclooctadiene (as the mixture with 6-bromo-1,4-cyclooctadiene) is 66–69°C at 5 mmHg [1]; the pure compound is reported to boil at 48–52°C at 0.2 Torr . In contrast, 1-bromo-1,5-cyclooctadiene (CAS 57559-44-1) boils at 95–98°C at 12 Torr [2], and 6-bromo-1,4-cyclooctadiene (CAS 23359-89-9) has a calculated boiling point of 198.2°C at 760 mmHg . These differences, while measured at different pressures, reflect distinct intermolecular interactions arising from bromine position and diene geometry, and are practically relevant for distillation-based purification strategies.

Physical Properties Distillation Isomer Separation

Dehydrohalogenation Efficiency: 3-Bromo-1,5-cyclooctadiene as a Precursor to 1,3,5-Cyclooctatriene

The bromocyclooctadiene mixture (3-bromo-1,5-cyclooctadiene + 6-bromo-1,4-cyclooctadiene) undergoes dehydrohalogenation with Li₂CO₃/LiCl in DMF at 90°C to afford 1,3,5-cyclooctatriene in 84–90% yield [1]. This transformation exploits the allylic nature of the C-3 bromide; the vinylic C-1 bromide of 1-bromo-1,5-cyclooctadiene cannot undergo an analogous 1,2-elimination to generate an additional double bond within the eight-membered ring without ring contraction or rearrangement [1].

Elimination Reaction Cyclooctatriene Synthesis Synthetic Intermediate

Predicted Density and Physical Property Profile vs. Parent 1,5-Cyclooctadiene and Brominated Analogs

The predicted density of 3-bromo-1,5-cyclooctadiene is 1.309 ± 0.06 g/cm³ , substantially higher than the parent 1,5-cyclooctadiene at 0.882 g/cm³ (25°C) [1], reflecting the mass contribution of the bromine atom. The 1-bromo-1,5-cyclooctadiene isomer has a predicted density of 1.328 ± 0.06 g/cm³ [2], while 6-bromo-1,4-cyclooctadiene has a calculated density of 1.309 g/cm³ . These values indicate that the 3-bromo and 6-bromo isomers share nearly identical densities due to their similar allylic bromide structures, whereas the 1-bromo (vinylic) isomer is slightly denser.

Physicochemical Properties Density Material Handling

Light Sensitivity and Storage Stability: Handling Requirements Distinct from Non-Halogenated 1,5-Cyclooctadiene

The Organic Syntheses procedure explicitly notes that the bromocyclooctadiene mixture (containing 3-bromo-1,5-cyclooctadiene) is extremely light-sensitive, turning from pale yellow to red-brown rapidly upon exposure, necessitating that all receiving flasks be wrapped in aluminum foil during distillation [1]. The GHS-compliant safety data sheet classifies 3-bromo-1,5-cyclooctadiene under recommended storage conditions as stable, but explicitly warns that data on hazardous decomposition products are unavailable . This contrasts with the parent 1,5-cyclooctadiene, which is routinely handled without light-protection precautions.

Stability Storage Conditions Light Sensitivity

Validated Application Scenarios for 3-Bromo-1,5-cyclooctadiene Based on Comparator-Driven Evidence


Synthesis of 1,3,5-Cyclooctatriene via Li₂CO₃/LiCl-Mediated Dehydrohalogenation

The most established and highest-yielding application of 3-bromo-1,5-cyclooctadiene (as the bromocyclooctadiene mixture) is its conversion to 1,3,5-cyclooctatriene in 84–90% isolated yield [1]. This dehydrohalogenation proceeds under mild conditions (Li₂CO₃/LiCl, DMF, 90°C) and exploits the allylic bromide at C-3. The 1-bromo-1,5-cyclooctadiene isomer cannot serve as a substitute for this transformation because the vinylic C-1 bromide is not positioned for 1,2-elimination to extend the conjugated π-system [1]. The resulting 1,3,5-cyclooctatriene is a critical intermediate in the synthesis of cyclooctatetraene and serves as a ligand precursor in organometallic chemistry (e.g., Ru(COD)(COT) complexes).

Allylic Nucleophilic Substitution for C–O, C–N, and C–S Bond Formation

The allylic C-3 bromide of 3-bromo-1,5-cyclooctadiene is thermodynamically activated for nucleophilic displacement (~12 kcal/mol weaker C–Br bond than the vinylic analog) [1]. This enables substitution with amines, alkoxides, and thiols under basic conditions to generate 3-functionalized cycloocta-1,5-dienes. In contrast, 1-bromo-1,5-cyclooctadiene requires palladium catalysis for analogous C–N/C–O bond formation via cross-coupling, representing a fundamentally different synthetic strategy [1]. The retained 1,5-diene system in the substitution product remains available for subsequent Diels-Alder cycloaddition or metal coordination.

Diels-Alder Cycloaddition with Retention of the Allylic Bromide Handle

The 1,5-diene system of 3-bromo-1,5-cyclooctadiene can participate as a diene in Diels-Alder reactions with suitable dienophiles, while the allylic bromide at C-3 is preserved as a post-cycloaddition functionalization handle [1]. This is distinct from 6-bromo-1,4-cyclooctadiene, whose 1,4-diene geometry directs cycloaddition regiochemistry differently. The Diels-Alder adducts can subsequently undergo nucleophilic substitution or elimination at C-3, enabling the construction of bridged bicyclic frameworks that are inaccessible from the non-brominated parent 1,5-cyclooctadiene or the vinylic 1-bromo isomer.

Palladium-Catalyzed Allylic Cross-Coupling for C–C Bond Construction

Under palladium(0) catalysis, the allylic C–Br bond of 3-bromo-1,5-cyclooctadiene undergoes preferential oxidative addition relative to vinylic C–Br bonds, as established by the ~12 kcal/mol bond strength differential [1]. This enables chemoselective Suzuki-Miyaura, Negishi, or Stille coupling at the allylic position in the presence of other (vinylic or aryl) bromide functionalities. The 1-bromo isomer, bearing only a vinylic bromide, engages exclusively in vinylic cross-coupling manifolds—a complementary but non-interchangeable reactivity profile that must guide reagent selection for multi-step synthetic sequences.

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